3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol
Description
3-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a benzyl substituent at position 3 of the fused bicyclic scaffold. Benzoxaboroles are a class of organoboron compounds with a unique oxaborole ring (a five-membered ring containing one boron and one oxygen atom), which confers distinctive electronic and steric properties. These compounds are of significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules, such as enzymes or RNA, via their boron atom .
Properties
CAS No. |
906673-23-2 |
|---|---|
Molecular Formula |
C14H13BO2 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-benzyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |
InChI Key |
XYCWOUIRTHSYQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via (2-Formylphenyl)boronic Acid Intermediate
A common approach to benzoxaboroles involves starting from 2-formylphenylboronic acid, which undergoes intramolecular cyclization to form the benzoxaborole core. For 3-Benzylbenzo[c]oxaborol-1(3H)-ol, the benzyl group is introduced by reaction of the boronic acid intermediate with benzyl-containing reagents.
Reaction Conditions: The reaction is typically carried out at room temperature in diethyl ether, where the starting (2-formylphenyl)boronic acid is mixed with the benzyl amine or benzyl-containing nucleophile. This leads to precipitation of the product, facilitating isolation and purification without the need for drying agents.
Purification: Products are often purified by crystallization from diethyl ether or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) when further derivatization is involved.
Reduction and Cyclization Route
Another synthetic route involves reduction of 2-formylphenylboronic acid to the corresponding alcohol using sodium borohydride. The resulting alcohol forms an ester with the boronic acid moiety, leading to the benzoxaborole heterocycle.
Nitration and Reduction: Selective nitration at low temperature (−46 °C) with a mixture of concentrated nitric and sulfuric acids can be performed on the benzoxaborole intermediate. The nitro group is subsequently reduced to an amino group using elemental zinc and aqueous hydrochloric acid, enabling further functionalization.
Application to Benzyl Derivatives: Although this route is described for 6-aminobenzo[c]oxaborol-1(3H)-ol, similar strategies can be adapted for benzyl-substituted analogs by modifying the substituent introduction step accordingly.
Analytical and Characterization Data
The synthesized benzoxaborole derivatives, including benzyl-substituted compounds, are characterized by multiple spectroscopic techniques:
| Technique | Observations for Benzoxaborole Derivatives |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons, benzyl methylene, and boron-bound hydroxyl proton (B–OH) typically appear as singlets or multiplets in the range δ 5.7–8.1 ppm. |
| 13C NMR | Carbon resonances include aromatic carbons and benzyl carbons, with characteristic coupling constants when fluorine is present. |
| 11B NMR | A singlet near δ 31 ppm indicates the boron environment in the oxaborole ring. |
| 19F NMR | For fluorinated derivatives, signals appear around δ −108 to −111 ppm. |
| Elemental Analysis | Calculated and found values for C, H, N closely match, confirming compound purity. |
| Melting Point | Decomposition typically occurs between 65–105 °C for related benzoxaboroles. |
Summary Table of Representative Synthetic Conditions
Chemical Reactions Analysis
Types of Reactions
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
Scientific Research Applications
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for phosphodiesterase enzymes.
Mechanism of Action
The mechanism of action of 3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of cyclic AMP (cAMP) in cells . This reduction in cAMP levels can lead to decreased production of inflammatory cytokines, which is beneficial in treating inflammatory conditions.
Comparison with Similar Compounds
Position-Dependent Effects :
- C-3 Substitution : Bulky groups (e.g., benzyl, vinyl) influence steric hindrance and target accessibility. The benzyl group may reduce metabolic clearance compared to smaller alkyl chains.
- C-7 Ethoxy : Critical for binding to Mycobacterium tuberculosis leucyl-tRNA synthetase (MtbLeuRS) by stabilizing the boron-AMP adduct .
- C-4 Halogens : Chloro or bromo substitutions mimic AMP interactions, improving antimycobacterial potency .
- C-6 Methoxy : Enhances antibacterial activity against Micrococcus luteus and Bacillus cereus () .
Electronic and Solubility Effects :
- Aminomethylphenoxy (C-5): Increases solubility and bioavailability, as seen in Crisaborole analogs .
- Vinyl Group (C-3): Introduces reactivity for further functionalization but may compromise stability .
Q & A
Q. What are the common synthetic routes for 3-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives?
The synthesis typically involves base-catalyzed nucleophilic substitution reactions. For example, benzo[c][1,2]oxaborol derivatives can be prepared by reacting benzo[c][1,2]oxaborin alcohol with vinyl bromide in the presence of a base to introduce substituents like vinyl groups . Alternatively, Metal-Iodine Exchange (MIE) reactions have been used to regioselectively iodinate derivatives, enabling further functionalization (e.g., 3-butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol) . Mechanochemical synthesis has also been employed for bis(benzoxaboroles), offering solvent-free and efficient routes .
Q. What analytical techniques are recommended for characterizing benzooxaborole derivatives?
- NMR spectroscopy : Used to confirm open/cyclized forms and substituent effects. For instance, , , and NMR were critical in identifying tautomerism in iodinated derivatives .
- X-ray crystallography : Resolved crystal structures to validate regioselectivity in MIE reactions .
- Elemental analysis/HPLC : Ensured purity of synthesized compounds .
Q. How should this compound be stored to ensure stability?
Store under inert gas (nitrogen/argon) at 2–8°C to prevent degradation. The compound is sensitive to moisture and oxidants, requiring isolation from strong acids .
Advanced Research Questions
Q. How do structural modifications at specific positions of the benzooxaborole core affect antimicrobial activity?
- Position 4 (halogenation) : Chlorine or bromine substitution enhances binding to bacterial leucyl-tRNA synthetase (LeuRS) by mimicking adenosine monophosphate (AMP), improving antimycobacterial activity .
- Position 7 (ethoxy/hydroxyethoxy groups) : Stabilizes boron-tRNA adducts in Mycobacterium tuberculosis LeuRS, critical for potency. Substitutions here reduce activity if steric hindrance occurs .
- Aliphatic vs. aromatic substituents : Aliphatic groups at C-6 improve solubility without compromising activity .
Q. What mechanisms underlie the antimycobacterial activity of benzooxaborole derivatives like GSK656?
GSK656 inhibits M. tuberculosis LeuRS by forming a bivalent adduct with AMP in the enzyme’s editing domain. The boron atom coordinates with tRNA’s 3’-terminal adenosine, blocking protein synthesis. This mechanism was validated via isothermal titration calorimetry and crystallography (PDB ID: 5AGR) .
Q. How can conflicting data on substituent effects in benzooxaboroles be resolved?
- Systematic SAR studies : Vary substituents at positions 4, 6, and 7 while using consistent assays (e.g., MIC determination against M. tuberculosis H37Rv) .
- Controlled experimental replication : Address discrepancies in substituent activity (e.g., ethoxy vs. hydroxyethoxy at position 7) by repeating under standardized conditions .
Q. What strategies improve solubility and bioavailability of benzooxaborole compounds?
Q. How is NMR spectroscopy used to study tautomerism in benzooxaboroles?
NMR distinguishes between boronic acid and boronate ester forms, while NMR detects shifts caused by cyclization (e.g., open-chain vs. cyclic tautomers in 3-butyl-4-iodo derivatives) .
Q. What computational methods support SAR studies for benzooxaboroles?
Q. How does mechanochemical synthesis impact the properties of bis(benzoxaboroles)?
This solvent-free method yields high-purity bis(benzoxaboroles) with enhanced antifungal activity. For example, 3,3'-(piperazine-1,4-diyl)bis(5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol) showed 59% yield and superior stability compared to solution-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
